molecular formula C19H20Br2N4O3S B12022914 N-[(Z)-(3-bromophenyl)methylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide CAS No. 496797-21-8

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide

Cat. No.: B12022914
CAS No.: 496797-21-8
M. Wt: 544.3 g/mol
InChI Key: WZJSXCOGJUNTTL-XKZIYDEJSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromophenyl groups and a piperazinyl acetohydrazide moiety. Its molecular formula is C20H22Br2N4O4S, and it has a molecular weight of 574.295 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide stands out due to its specific combination of bromophenyl and piperazinyl acetohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

496797-21-8

Molecular Formula

C19H20Br2N4O3S

Molecular Weight

544.3 g/mol

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C19H20Br2N4O3S/c20-16-4-6-18(7-5-16)29(27,28)25-10-8-24(9-11-25)14-19(26)23-22-13-15-2-1-3-17(21)12-15/h1-7,12-13H,8-11,14H2,(H,23,26)/b22-13-

InChI Key

WZJSXCOGJUNTTL-XKZIYDEJSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C\C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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